molecular formula C9H10FNO3S B14823900 3-Cyclopropoxy-4-fluorobenzenesulfonamide

3-Cyclopropoxy-4-fluorobenzenesulfonamide

Cat. No.: B14823900
M. Wt: 231.25 g/mol
InChI Key: HUDAFTNUIPWETK-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C9H10FNO3S and a molecular weight of 231.24 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-fluorobenzenesulfonamide typically involves the reaction of 3-cyclopropoxy-4-fluorobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-fluorobenzenesulfonamide is unique due to the presence of both the cyclopropoxy and fluorine substituents, which can impart distinct chemical and biological properties. The cyclopropoxy group can enhance the compound’s stability and lipophilicity, while the fluorine atom can increase its metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula

C9H10FNO3S

Molecular Weight

231.25 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluorobenzenesulfonamide

InChI

InChI=1S/C9H10FNO3S/c10-8-4-3-7(15(11,12)13)5-9(8)14-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13)

InChI Key

HUDAFTNUIPWETK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)F

Origin of Product

United States

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